molecular formula C22H28N2O2S B4699602 N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide

N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide

Cat. No. B4699602
M. Wt: 384.5 g/mol
InChI Key: WBXODFQBIMIPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes.

Mechanism of Action

N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide works by binding to the mu-opioid receptor and blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids on the body.
Biochemical and physiological effects:
N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in animal models of pain, and to reduce the rewarding effects of opioids in animal models of addiction. It has also been shown to have anti-inflammatory effects, and to reduce the release of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of mu-opioid receptor activation and inhibition with a high degree of specificity. However, one limitation of using N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide is that it is a synthetic compound, and may not accurately reflect the effects of endogenous opioids in the body.

Future Directions

There are a number of future directions for research involving N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide. One area of interest is the development of new and more potent mu-opioid receptor antagonists, which could be used to treat opioid addiction and other disorders. Another area of interest is the study of the role of the mu-opioid receptor in various physiological and pathological processes, such as pain, inflammation, and addiction. Finally, there is a need for more research on the safety and efficacy of N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide and other mu-opioid receptor antagonists in humans, in order to develop new treatments for opioid addiction and other disorders.

Scientific Research Applications

N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide has been extensively used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, and has been used to study the effects of mu-opioid receptor activation and inhibition in various animal models of pain, addiction, and other disorders.

properties

IUPAC Name

N-cyclohexyl-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-15(2)13-19(25)24-22-20(21(26)23-17-11-7-4-8-12-17)18(14-27-22)16-9-5-3-6-10-16/h3,5-6,9-10,14-15,17H,4,7-8,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXODFQBIMIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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